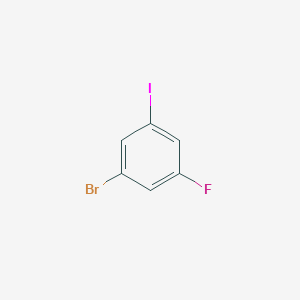

1-Bromo-3-fluoro-5-iodobenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes. For instance, a CuI-catalyzed domino process has been used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, which suggests that similar catalytic systems could potentially be applied to synthesize related compounds . Additionally, methods for the preparation of 1-bromo-4-[18F]fluorobenzene have been explored, indicating that nucleophilic aromatic substitution reactions can be effective for introducing halogens into the benzene ring .

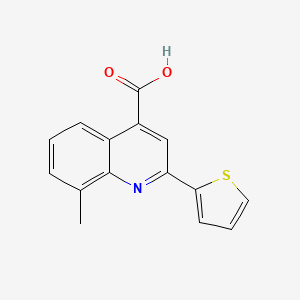

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. Studies using FT-IR and FT-Raman spectroscopy, supported by DFT calculations, have provided insights into the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . These techniques could be applied to 1-bromo-3-fluoro-5-iodobenzene to understand its structural characteristics.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often serving as precursors or intermediates. For example, 1,2-dibromobenzenes have been used in reactions based on the intermediate formation of benzynes . The NMR spectral parameters of bromo- and iodo-substituted fluorobenzenes have been studied, revealing solvent effects on coupling constants, which could be relevant for understanding the reactivity of 1-bromo-3-fluoro-5-iodobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The crystal structure of polyfluoro-substituted benzenes, for example, has been determined, showing the importance of weak intermolecular interactions in crystal packing . The synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes demonstrates the reactivity of such compounds in forming heterocyclic structures . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been performed, highlighting the versatility of these compounds in organic synthesis .

Scientific Research Applications

Vibrational Spectroscopy

Research has revealed that halobenzene cations, including compounds like 1-Bromo-3-fluoro-5-iodobenzene, have been studied for their vibrational spectra in both ground and excited electronic states. These studies are significant for understanding the electronic structure and reactivity of such molecules (Kwon, Kim, & Kim, 2002).

Organic Synthesis

1-Bromo-3-fluoro-5-iodobenzene and its derivatives have been utilized in CuI-catalyzed domino processes to synthesize benzofurans, demonstrating their potential as building blocks in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Molecular Interplay Studies

The compound has been studied in the context of molecular interplay in inclusion complexes, aiding in the understanding of intermolecular interactions, which is vital in fields like material science and drug design (Clark, Makha, Sobolev, & Raston, 2008).

Electrochemistry

Electrochemical studies involving similar halogenated benzene compounds have provided insights into the mechanisms of bond cleavage, relevant for various applications in electrochemical processes and material sciences (Prasad & Sangaranarayanan, 2004).

Radiolysis Studies

Research on the radiolysis of aqueous solutions of dihalobenzenes, including compounds structurally related to 1-Bromo-3-fluoro-5-iodobenzene, contributes to our understanding of radiation chemistry, essential in fields such as nuclear chemistry and environmental science (Naik & Mohan, 2005).

Photochemical Studies

Studies of photochemical reactions and photolysis involving halobenzenes, including those similar to 1-Bromo-3-fluoro-5-iodobenzene, are essential in understanding chemical reactions triggered by light, with applications in photochemistry and materials science (Durie, Iredale, & KINGSBURY, 1949).

Mechanism of Action

Target of Action

1-Bromo-3-fluoro-5-iodobenzene is a halogenated aromatic compound

Mode of Action

The mode of action of 1-Bromo-3-fluoro-5-iodobenzene is likely to involve electrophilic aromatic substitution . In this process, the compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. The bromine, fluorine, and iodine atoms on the benzene ring can enhance its electrophilic nature, making it more reactive towards nucleophiles .

Biochemical Pathways

They may interfere with the normal function of proteins and nucleic acids, affecting processes such as signal transduction, gene expression, and enzymatic reactions .

Pharmacokinetics

Like other halogenated aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Given its reactivity, it may cause modifications to biological macromolecules, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-fluoro-5-iodobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets . Furthermore, its stability and reactivity may also be influenced by light exposure and storage conditions .

Safety and Hazards

1-Bromo-3-fluoro-5-iodobenzene is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Relevant Papers Relevant papers related to 1-Bromo-3-fluoro-5-iodobenzene can be found at Sigma-Aldrich .

properties

IUPAC Name |

1-bromo-3-fluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUKJSVQMVBUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375612 | |

| Record name | 1-bromo-3-fluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-iodobenzene | |

CAS RN |

845866-85-5 | |

| Record name | 1-bromo-3-fluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845866-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.